molecular formula C6H8Cl2N2O B3113560 4-(Chloromethyl)-3-methoxypyridazine hydrochloride CAS No. 1956381-55-7

4-(Chloromethyl)-3-methoxypyridazine hydrochloride

Cat. No. B3113560
CAS RN: 1956381-55-7
M. Wt: 195.04 g/mol
InChI Key: KPMBULSAEMSTJK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine hydrochloride is a type of organic compound that is often used in the field of organic synthesis . It is typically used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

While specific synthesis methods for 4-(Chloromethyl)-3-methoxypyridazine hydrochloride are not available, a similar compound, 4-(Chloromethyl)pyridine hydrochloride, can be synthesized through a series of reactions involving 4-methylpyridine, potassium permanganate, methanol, and thionyl chloride .

Scientific Research Applications

Synthesis and Chemical Properties

4-(Chloromethyl)-3-methoxypyridazine hydrochloride serves as a critical intermediate in the synthesis of complex molecules. Its reactivity, particularly in substitution reactions, enables the creation of a wide range of compounds with potential applications in medicinal chemistry and material science. For example, its use in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride through improved preparation methods showcases its versatility in producing pyridine derivatives with high yield (Dai Gui-yuan, 2003).

Medicinal Chemistry Applications

While explicit information on the use of this compound in medicinal chemistry within the given constraints was not found, the synthesis techniques and the chemical transformations it undergoes suggest its potential utility in developing pharmacologically active compounds. The methodologies for synthesizing pyridine and pyridazine derivatives hint at its indirect role in creating molecules with therapeutic properties. For instance, the synthesis of compounds through electrophilic substitution reactions indicates its applicability in crafting molecules with specific biological activities (Yong-Dae Park et al., 2005).

Advanced Material Synthesis

The chemical properties of this compound, including its reactivity towards various nucleophiles, make it an essential building block in the synthesis of advanced materials. Its application in creating heterocyclic compounds and the potential for generating novel polymers or functional materials exemplifies its significance in material science research. The ability to form diverse chemical structures through reactions with this compound enables the development of materials with specialized functions (M. Oresic et al., 2001).

Analytical and Structural Studies

The compound's structural and electronic characteristics have been subjects of study, providing insights into its chemical behavior and interactions. Research involving spectroscopic analysis and computational chemistry models helps in understanding the fundamental aspects of its reactivity and stability. These studies are crucial for designing new synthetic routes and for the application of this compound in various research fields (S. Vijaya Chamundeeswari et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, many chloromethyl compounds are irritants and can cause burns upon contact with skin or eyes. They should be handled with appropriate personal protective equipment .

properties

IUPAC Name

4-(chloromethyl)-3-methoxypyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c1-10-6-5(4-7)2-3-8-9-6;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMBULSAEMSTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956381-55-7
Record name Pyridazine, 4-(chloromethyl)-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956381-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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